1-Methyl-1H-imidazole-2-carbaldehyde

Catalog No.
S750859
CAS No.
13750-81-7
M.F
C5H6N2O
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-imidazole-2-carbaldehyde

CAS Number

13750-81-7

Product Name

1-Methyl-1H-imidazole-2-carbaldehyde

IUPAC Name

1-methylimidazole-2-carbaldehyde

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c1-7-3-2-6-5(7)4-8/h2-4H,1H3

InChI Key

UEBFLTZXUXZPJO-UHFFFAOYSA-N

SMILES

CN1C=CN=C1C=O

Canonical SMILES

CN1C=CN=C1C=O

The exact mass of the compound 1-Methyl-1H-imidazole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-1H-imidazole-2-carbaldehyde (CAS 13750-81-7) is a highly reactive, N-methylated heterocyclic building block primarily procured for the synthesis of advanced Schiff base ligands, pincer complexes, and pharmaceutical intermediates. Unlike standard aliphatic or simple aromatic aldehydes, the carbonyl group at the C2 position is highly electrophilic due to the inductive effects of the adjacent nitrogen atoms, facilitating rapid and high-yielding condensation reactions. The presence of the N-methyl group permanently locks the imidazole ring into a single tautomeric state, ensuring predictable coordination geometries and preventing unwanted side reactions during multi-step ligand assembly. This compound is a critical precursor for developing transition metal catalysts, CNS-penetrant metallodrugs, and stimuli-responsive supramolecular materials .

Substituting 1-methyl-1H-imidazole-2-carbaldehyde with its cheaper, unsubstituted analog (1H-imidazole-2-carbaldehyde) introduces a free N-H bond that undergoes tautomerization and allows for competitive N-alkylation or unwanted bridging coordination modes, severely complicating purification and reducing the yield of target chelators. Furthermore, attempting to substitute the 1-methylimidazole moiety with a more common pyridine-2-carbaldehyde derivative fundamentally alters the electronic properties of the resulting ligand. The pi-excessive nature of the N-methylimidazole ring provides a distinct ligand field compared to pi-deficient pyridines; replacing pyridine arms with 1-methylimidazole arms in pentadentate complexes weakens the ligand field, elongates metal-nitrogen bonds, and dramatically increases the electrophilicity of high-valent metal-oxo intermediates [1].

Superior Yields in Macrocycle Functionalization via Reductive Amination

In the synthesis of functionalized triazacyclononane (TACN) macrocycles, utilizing 1-methyl-1H-imidazole-2-carbaldehyde as a precursor for acid-catalyzed reductive amination provides excellent yields of the strictly desired target. In contrast, attempting traditional basic alkylation using corresponding halide precursors frequently results in complex, difficult-to-separate mixtures of di- and trisubstituted products [1]. The aldehyde's high reactivity allows for clean conversion, eliminating the purification bottlenecks associated with halide-based alkylation routes.

Evidence DimensionSynthesis purity and product distribution
Target Compound DataHigh-yield formation of specific functionalized macrocycles via reductive amination
Comparator Or BaselineHalide precursors (basic alkylation)
Quantified DifferenceEliminates the formation of mixed di- and trisubstituted byproducts
ConditionsAcid-catalyzed reductive amination vs. basic alkylation of TACN

Procuring the aldehyde for reductive amination rather than the halide for alkylation drastically reduces purification costs and improves overall ligand yield in process chemistry.

Enhanced Electrophilicity in Oxidation Catalysis

When designing pentadentate ligands for nonheme Fe(IV)=O oxidation catalysts, substituting standard pyridyl arms with 1-methylimidazolyl arms (derived from 1-methyl-1H-imidazole-2-carbaldehyde) fundamentally alters the coordination environment. Structural data shows that this substitution results in a lengthening of the axial Fe–Namine bond by approximately 0.05 Å relative to the parent N4Py complex [1]. This specific elongation weakens the ligand field, which in turn significantly increases the electrophilicity of the Fe(IV)=O center, leading to enhanced reaction rates (log k2') for both oxygen- and hydrogen-atom transfer processes.

Evidence DimensionAxial Fe-Namine bond length and ligand field strength
Target Compound Data~0.05 Å elongation in 1-methylimidazole-derived complexes
Comparator Or BaselineParent N4Py complex (pyridine-derived)
Quantified Difference0.05 Å increase in bond length correlating with higher electrophilicity
ConditionsX-ray crystallographic analysis of Fe(IV)=O pentadentate complexes

Buyers designing advanced oxidation catalysts must select this specific imidazole aldehyde to achieve the necessary metal-oxo electrophilicity that pyridine analogs cannot provide.

Optimized Lipophilicity for Blood-Brain Barrier (BBB) Penetration

For the development of CNS-active therapeutic ligands, 1-methyl-1H-imidazole-2-carbaldehyde offers critical pharmacokinetic advantages over unsubstituted analogs. Hydrazone derivatives synthesized from this compound maintain a nonionic, electrically neutral form at physiological pH due to the specific pKa of the 1-methylimidazole nitrogen (~5.3) [1]. Consequently, these derivatives achieve log P values between 0.62 and 0.87, placing them squarely within the optimal range (0–3) for crossing the blood-brain barrier, a profile that is difficult to achieve with highly basic or tautomerizing unsubstituted imidazoles.

Evidence DimensionLipophilicity (log P) and ionization state
Target Compound Datalog P = 0.62 to 0.87 (neutral at pH 7.4)
Comparator Or BaselineUnsubstituted imidazoles (prone to tautomerization and variable protonation)
Quantified DifferenceMaintains optimal 0-3 log P range for BBB penetration
ConditionsPhysiological pH evaluation of nicotinoyl hydrazone derivatives

Procuring the N-methylated precursor is essential for neuro-pharmaceutical workflows where precise control over ligand lipophilicity and BBB permeability is required.

Precise pH-Responsive Control in Supramolecular Assemblies

Incorporating 1-methyl-1H-imidazole-2-carbaldehyde into supramolecular structures, such as G-quadruplexes, introduces a highly sensitive pH-responsive switch. Functionalization with this specific moiety increases the cloud point temperature (Tcp) of the assembly by over 11 °C at pH 7 (from 2.9 °C to 14.0 °C) compared to unfunctionalized baselines [1]. Furthermore, because the imidazole group has a pKa near 7, lowering the pH to 5 triggers protonation, which drastically shifts the Tcp to 42.3 °C and induces a measurable mesoscopic transition (particle swelling from ~1.7 μm to ~10.9 μm).

Evidence DimensionCloud point temperature (Tcp) and hydrodynamic diameter
Target Compound DataTcp = 14.0 °C (pH 7) and 42.3 °C (pH 5); Diameter up to 10.9 μm
Comparator Or BaselineUnfunctionalized SGQ1 baseline (Tcp = 2.9 °C at pH 7)
Quantified Difference>11 °C increase in Tcp at neutral pH; massive pH-triggered swelling
ConditionsTurbidity and DLS measurements of supramolecular G-quadruplexes

Material scientists should select this compound to engineer precise, physiologically relevant pH-triggers into hydrogels and drug delivery systems.

Synthesis of High-Valent Oxidation Catalysts

The ability to weaken the ligand field and increase metal-oxo electrophilicity makes this compound the premier choice for synthesizing pentadentate ligands (like N2Py2B) used in C-H activation and industrial oxidation catalysis [1].

Development of CNS-Penetrant Metallodrugs

Because it ensures a neutral state at physiological pH and an optimal log P (0.62–0.87), this compound is ideal for synthesizing hydrazone or Schiff base ligands intended for neurodegenerative disease research or brain-penetrant diagnostic imaging [2].

Scalable Production of Macrocyclic Chelators

In process chemistry, using this aldehyde for reductive amination of TACN or cyclen derivatives bypasses the mixture issues of traditional halide alkylation, making it the preferred procurement choice for scalable, high-purity macrocycle manufacturing [3].

Engineering of Stimuli-Responsive Biomaterials

The specific pKa of the N-methylimidazole moiety allows it to act as a precise environmental trigger. It is highly recommended for formulating pH-responsive hydrogels, smart polymers, and targeted drug delivery vehicles that must undergo phase transitions in mildly acidic microenvironments [4].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13750-81-7

Wikipedia

1-Methyl-2-imidazolecarboxaldehyde

Dates

Last modified: 08-15-2023

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